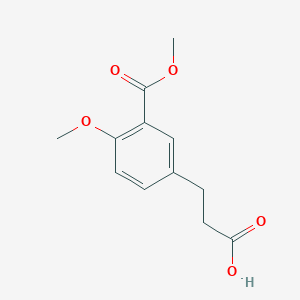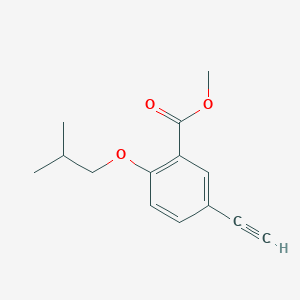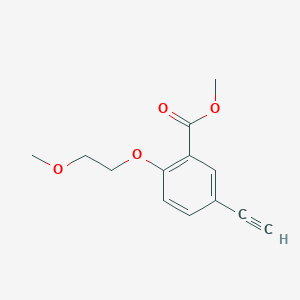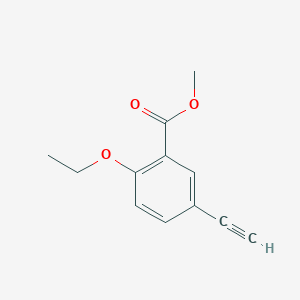
Methyl 2-ethoxy-5-ethynylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-ethoxy-5-ethynylbenzoate is an organic compound with the molecular formula C12H12O3 It is a derivative of benzoic acid, featuring an ethoxy group at the 2-position and an ethynyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethoxy-5-ethynylbenzoate typically involves the esterification of 2-ethoxy-5-ethynylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethoxy-5-ethynylbenzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major products include 2-ethoxy-5-ethynylbenzoic acid or 2-ethoxy-5-ethynylbenzaldehyde.
Reduction: The major product is Methyl 2-ethoxy-5-ethylbenzoate.
Substitution: The major products depend on the substituent introduced, such as Methyl 2-ethoxy-5-chlorobenzoate or Methyl 2-ethoxy-5-aminobenzoate.
Scientific Research Applications
Methyl 2-ethoxy-5-ethynylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-ethoxy-5-ethynylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and affecting cellular processes. The ethynyl group can participate in covalent bonding with target molecules, while the ethoxy group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Methyl 2-ethoxy-5-ethynylbenzoate can be compared with other similar compounds, such as:
Methyl 2-hydroxy-5-ethynylbenzoate: This compound has a hydroxyl group instead of an ethoxy group, which can affect its reactivity and solubility.
Methyl 2-ethoxy-5-ethylbenzoate: This compound has an ethyl group instead of an ethynyl group, which can influence its chemical stability and reactivity.
Methyl 2-ethoxy-5-chlorobenzoate: This compound has a chlorine atom instead of an ethynyl group, which can alter its electronic properties and reactivity.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and physical properties that can be exploited in various applications.
Properties
IUPAC Name |
methyl 2-ethoxy-5-ethynylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-4-9-6-7-11(15-5-2)10(8-9)12(13)14-3/h1,6-8H,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBWNXXDIGZQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C#C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


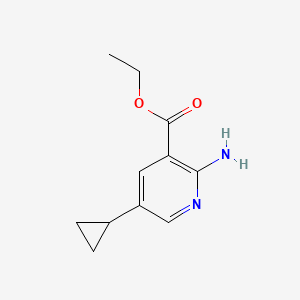
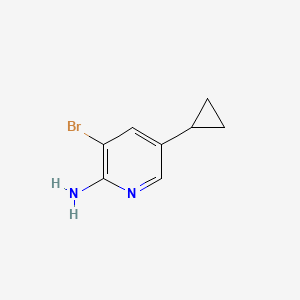

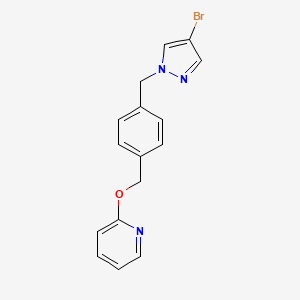
![3-Bromo-1-cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8169035.png)
![2-Pyridinamine, 4-methyl-5-[3-(phenylmethoxy)phenyl]-](/img/structure/B8169036.png)


